molecular formula C21H19N3O2 B3721875 2-[(E)-2-(5-methoxy-1,2-dimethylindol-3-yl)ethenyl]-3H-quinazolin-4-one CAS No. 5705-45-3

2-[(E)-2-(5-methoxy-1,2-dimethylindol-3-yl)ethenyl]-3H-quinazolin-4-one

Cat. No.: B3721875
CAS No.: 5705-45-3
M. Wt: 345.4 g/mol
InChI Key: ASODXVJKFUNORO-PKNBQFBNSA-N
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Description

2-[(E)-2-(5-methoxy-1,2-dimethylindol-3-yl)ethenyl]-3H-quinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazolinone core structure, which is fused with an indole moiety. The compound’s unique structure imparts it with significant biological and chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(5-methoxy-1,2-dimethylindol-3-yl)ethenyl]-3H-quinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Methoxylation and Methylation: The indole derivative is then subjected to methoxylation and methylation reactions to introduce the methoxy and methyl groups at the desired positions.

    Formation of the Quinazolinone Core: The quinazolinone core is synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Coupling Reaction: The final step involves the coupling of the indole derivative with the quinazolinone core through a Heck reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an alkene.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and reduce production costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(5-methoxy-1,2-dimethylindol-3-yl)ethenyl]-3H-quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the quinazolinone carbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups

    Reduction: Formation of reduced indole or quinazolinone derivatives

    Substitution: Formation of substituted indole or quinazolinone derivatives

Scientific Research Applications

2-[(E)-2-(5-methoxy-1,2-dimethylindol-3-yl)ethenyl]-3H-quinazolin-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a fluorescent probe due to its unique optical properties.

    Medicine: Investigated for its potential as an anti-cancer agent, given its ability to interact with specific molecular targets involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(5-methoxy-1,2-dimethylindol-3-yl)ethenyl]-3H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s indole moiety allows it to bind to hydrophobic pockets within proteins, while the quinazolinone core can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-2-methyl-3-indoleacetic acid: Another indole derivative with similar structural features but different functional groups.

    2-[(E)-2-(5-methoxy-3,3-dimethyl-1-(3-phenylpropyl)indolin-2-ylidene)ethylidene]-1,1-dimethyl-1,2,5,6-tetrahydropyridin-1-ium-3-yl: A compound with a similar indole moiety but different substituents.

Uniqueness

2-[(E)-2-(5-methoxy-1,2-dimethylindol-3-yl)ethenyl]-3H-quinazolin-4-one is unique due to its combination of the indole and quinazolinone moieties, which imparts it with distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research.

Properties

IUPAC Name

2-[(E)-2-(5-methoxy-1,2-dimethylindol-3-yl)ethenyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c1-13-15(17-12-14(26-3)8-10-19(17)24(13)2)9-11-20-22-18-7-5-4-6-16(18)21(25)23-20/h4-12H,1-3H3,(H,22,23,25)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASODXVJKFUNORO-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)OC)C=CC3=NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(N1C)C=CC(=C2)OC)/C=C/C3=NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30416610
Record name AC1NSMEW
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30416610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5705-45-3
Record name AC1NSMEW
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30416610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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